4-(4-chlorophenyl)-1-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-4-piperidinol
Description
4-(4-Chlorophenyl)-1-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-4-piperidinol is a heterocyclic compound featuring a 4-piperidinol backbone substituted with a 4-chlorophenyl group and an isoxazolopyridine carbonyl moiety. While direct data on this compound are absent in the provided evidence, its structural analogs highlight key properties, such as bioactivity influenced by halogenation (e.g., 4-chlorophenyl) and steric effects from substituents like isopropyl and methyl groups .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-13(2)18-12-17(19-14(3)25-29-20(19)24-18)21(27)26-10-8-22(28,9-11-26)15-4-6-16(23)7-5-15/h4-7,12-13,28H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFIKTCTPJZPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The compound’s isoxazolopyridine core distinguishes it from pyridine- or pyrazole-based analogs. For example:
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () shares a pyridine backbone but lacks the isoxazole ring, which may reduce metabolic stability compared to the target compound .
- Fipronil () contains a pyrazole ring with trifluoromethyl and sulfinyl groups, contributing to its pesticidal activity. The absence of these electron-withdrawing groups in the target compound suggests differing modes of action or selectivity .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Potential Application |
|---|---|---|---|
| Target Compound | Isoxazolopyridine | 4-Chlorophenyl, isopropyl, methyl | Undisclosed |
| 2-Amino-4-(2-chloro-...)pyridine (E2) | Pyridine | Chloro, substituted phenyl | Antimicrobial |
| Fipronil (E4) | Pyrazole | Trifluoromethyl, sulfinyl | Pesticide |
Table 3: Bioactivity and Properties
| Compound | LogP (Predicted) | Bioactivity | Stability |
|---|---|---|---|
| Target Compound | ~3.5 | Not tested | Moderate |
| 2-Amino-pyridine (E2) | ~2.8 | Antimicrobial | High (crystalline) |
| Fipronil (E4) | ~4.0 | Insecticidal | High (persistent) |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR are essential for verifying substituent positions (e.g., distinguishing isopropyl vs. methyl groups on the isoxazole ring) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., piperidinol chair conformation) and validates spatial arrangement of substituents .
Note : Conflicting IR data (e.g., carbonyl stretching frequencies) may arise due to polymorphic forms; cross-validate with crystallography .
How can researchers optimize low yields in the final coupling step?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, stoichiometry) identifies optimal conditions .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency between the isoxazole and piperidinol moieties .
- In-line Monitoring : Use TLC or HPLC to track reaction progress and minimize side-product formation .
How can computational methods resolve conflicting spectral data for this compound?
Q. Advanced Research Focus
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to identify errors in spectral assignments .
- Molecular Dynamics (MD) : Simulate solvent effects on IR spectra to explain discrepancies in carbonyl peak positions .
- Crystallographic Validation : Cross-reference computational models with X-ray structures to resolve stereochemical ambiguities .
What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Scaffold Modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects .
- Bioisosteric Replacement : Substitute the isoxazole ring with oxazole or pyrazole cores to evaluate heterocycle contributions to activity .
- Docking Studies : Use AutoDock or Schrödinger to predict binding affinities toward biological targets (e.g., kinases or GPCRs) .
How should researchers address stability issues during synthesis and storage?
Q. Basic Research Focus
- Moisture Sensitivity : Store intermediates under inert gas (N2/Ar) and use anhydrous solvents .
- Thermal Degradation : Avoid prolonged heating (>80°C) during coupling steps; monitor via DSC .
- Polymorphism : Characterize solid-state forms using PXRD and stabilize the desired polymorph via controlled crystallization .
What advanced techniques characterize the compound’s polymorphic forms?
Q. Advanced Research Focus
- Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions between polymorphs .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .
- Synchrotron PXRD : High-resolution diffraction distinguishes subtle differences in crystal packing .
How can conflicting biological activity data in literature be reconciled?
Q. Advanced Research Focus
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variables affecting potency .
- Proteomic Profiling : Use mass spectrometry-based target identification to verify off-target interactions .
- Dose-Response Curves : Re-evaluate IC50 values under standardized protocols to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
